REACTION_CXSMILES
|
Cl[S:2]([N:5]=C=O)(=[O:4])=[O:3].C1(C)C=CC=CC=1.[OH:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][CH:17]=1.O>O1CCCC1>[CH3:23][O:22][C:20]([C:19]1[CH:24]=[CH:25][C:16]([O:15][S:2](=[O:3])(=[O:4])[NH2:5])=[CH:17][CH:18]=1)=[O:21]
|
Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CUSTOM
|
Details
|
Solvents were then removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ethyl acetate-isopropyl ether
|
Type
|
CUSTOM
|
Details
|
The insoluble solid was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
triturated in isopropyl ether
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetone-isopropyl ether
|
Type
|
CUSTOM
|
Details
|
gave a white solid which
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum overnight at room temperature to 3.9 g, mp 116°-118° C.
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=CC=C(C=C1)OS(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |